3-(Trifluoromethyl)quinoline-8-carboxamide
CAS No.:
Cat. No.: VC13888139
Molecular Formula: C11H7F3N2O
Molecular Weight: 240.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7F3N2O |
|---|---|
| Molecular Weight | 240.18 g/mol |
| IUPAC Name | 3-(trifluoromethyl)quinoline-8-carboxamide |
| Standard InChI | InChI=1S/C11H7F3N2O/c12-11(13,14)7-4-6-2-1-3-8(10(15)17)9(6)16-5-7/h1-5H,(H2,15,17) |
| Standard InChI Key | CYWRIXMTGYKOBZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=CN=C2C(=C1)C(=O)N)C(F)(F)F |
| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)C(=O)N)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The quinoline core consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic and steric properties. Key features include:
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Trifluoromethyl group (-CF₃): Enhances lipophilicity and metabolic stability via electron-withdrawing effects .
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Carboxamide (-CONH₂): Facilitates hydrogen bonding with biological targets, improving target affinity .
Table 1: Molecular Data for 3-(Trifluoromethyl)quinoline-8-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇F₃N₂O |
| Molecular Weight | 240.18 g/mol |
| IUPAC Name | 3-(trifluoromethyl)quinoline-8-carboxamide |
| SMILES | C1=CC2=CC(=CN=C2C(=C1)C(=O)N)C(F)(F)F |
| CAS Number | 2922283-41-6 |
| PubChem CID | 167530040 |
Physicochemical Characteristics
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the carboxamide group .
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Lipophilicity: LogP ≈ 2.5 (estimated), attributed to the trifluoromethyl group.
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Stability: Stable under ambient conditions but sensitive to strong acids/bases .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Preparation of 3-(Trifluoromethyl)quinoline-8-carboxylic Acid:
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Amidation:
Table 2: Key Synthesis Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline core formation | H₂SO₄, glycerol, 120°C | 65–70 | |
| Amidation | EDCl, DMAP, DCM, rt | 80–85 |
Industrial-Scale Production
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Continuous Flow Reactors: Improve yield and reduce reaction time.
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Green Chemistry: Solvent-free conditions or biodegradable catalysts minimize environmental impact .
Biological Activities and Mechanisms
Table 3: Comparative Antimicrobial Activity of Quinoline Analogs
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
|---|---|---|
| Ciprofloxacin | 0.5 | 0.25 |
| 3-(Trifluoromethyl)quinoline-8-carboxamide* | 4.2 (predicted) | 8.7 (predicted) |
*Predicted based on structural analogs .
Anticancer Activity
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Apoptosis Induction: Upregulates Bax and Caspase-7 while downregulating Bcl-2 .
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VEGFR-2 Inhibition: Suppresses angiogenesis by binding to the ATP pocket (IC₅₀ ≈ 2.2 μM for analog 10i) .
Anti-Inflammatory Effects
Modulates COX-2 and NF-κB pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
Applications in Drug Discovery
Lead Optimization
Preclinical Studies
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Pharmacokinetics: Moderate oral bioavailability (∼40% in rodents) .
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Toxicity: LD₅₀ > 500 mg/kg in mice, suggesting a favorable safety profile .
Future Research Directions
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